7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one
Description
7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one is a bicyclic heterocyclic compound featuring a pyridazine ring fused with a partially hydrogenated pyridine ring. Its molecular formula is C₈H₉N₃O, with a molecular weight of 163.18 g/mol (derived from ). The compound’s core structure is characterized by a nitrogen-rich scaffold, which is often associated with bioactivity in medicinal chemistry. Key derivatives of this class have been investigated for sedative, anticonvulsant, and enzyme-targeting properties .
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
7-methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8-one |
InChI |
InChI=1S/C8H11N3O/c1-11-8(12)7-6(5-10-11)3-2-4-9-7/h5,9H,2-4H2,1H3 |
InChI Key |
DRFHPPKJMFEQBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(CCCN2)C=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyridine derivatives under specific conditions. For example, the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Features and Core Modifications
The compound’s closest analogues differ in ring systems, substituents, and hydrogenation patterns. Below is a comparative analysis:
Key Observations :
- Ring Systems: Replacement of pyridazine with pyrimidine (e.g., pyrido[2,3-d]pyrimidinones) introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity and altering target selectivity .
- Hydrogenation : Partial saturation of the pyridine ring (as in the title compound) may enhance metabolic stability compared to fully aromatic analogues .
Pharmacological Activity Comparison
Sedative and Anticonvulsant Effects
The title compound’s derivatives, such as the 5-acetoxy-N⁷-(3-oxobutyl) isomer, exhibit sedative activity (LD₅₀ > 1000 mg/kg in mice) and borderline anticonvulsant effects in metrazole-induced seizure models . In contrast, pyrido[2,3-d]pyrimidinones demonstrate broader applications, including antifolate activity (e.g., 5-DATHF analogues targeting dihydrofolate reductase) and kinase inhibition .
Enzyme and Protein Targeting
- BET Inhibitors: The N-acetylated pyrido moiety in thieno-pyrimidinone derivatives () is critical for binding to bromodomains, a feature absent in pyridazinyl analogues.
- Anticancer Activity: Pyrido-pyrimidinones with 7-oxo substituents show potent activity against leukemia cell lines, whereas pyridazinyl compounds are less explored in oncology .
Toxicity and Physicochemical Properties
- Toxicity: The title compound’s derivatives show low acute toxicity (LD₅₀ > 1000 mg/kg), comparable to pyrido-pyrimidinones .
- Solubility : The 7-methyl group may enhance lipophilicity compared to polar 3-oxobutyl or acetoxy substituents, affecting blood-brain barrier penetration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
